Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Amination: The chlorinated quinoline is reacted with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions to form the amino derivative.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a dehydrating agent such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives:
Chloroquine: Used as an antimalarial drug, chloroquine shares the quinoline core but differs in its substitution pattern.
Quinidine: An antiarrhythmic agent, quinidine also has a quinoline core but with different functional groups.
Camptothecin: A topoisomerase inhibitor used in cancer therapy, camptothecin has a similar planar structure but belongs to the indole alkaloid family.
Properties
IUPAC Name |
ethyl 6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-5-30-23(27)18-13-26-21-14(2)10-16(24)12-17(21)22(18)25-9-8-15-6-7-19(28-3)20(11-15)29-4/h6-7,10-13H,5,8-9H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJMUEZTDVHYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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